molecular formula C14H18N2O B14601272 2-(Piperidin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 59889-84-8

2-(Piperidin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14601272
CAS No.: 59889-84-8
M. Wt: 230.31 g/mol
InChI Key: OPRUEOKLZSOCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features both piperidine and isoquinoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with isoquinoline intermediates. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This

Properties

CAS No.

59889-84-8

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-piperidin-4-yl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C14H18N2O/c17-14-13-4-2-1-3-11(13)7-10-16(14)12-5-8-15-9-6-12/h1-4,12,15H,5-10H2

InChI Key

OPRUEOKLZSOCLC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.